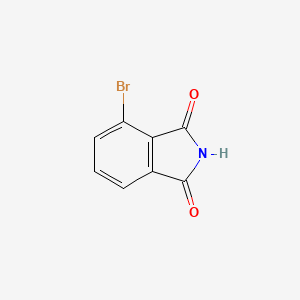

4-Bromoisoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

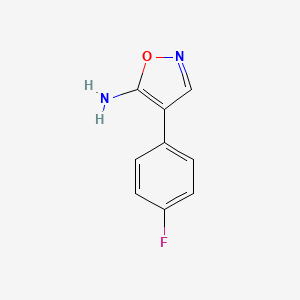

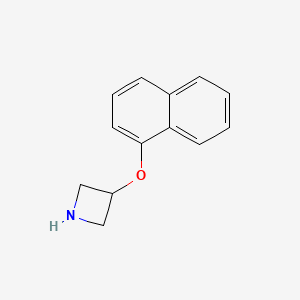

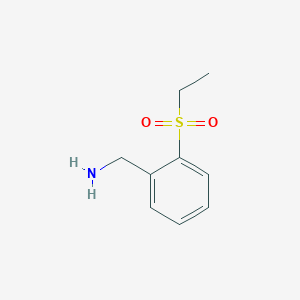

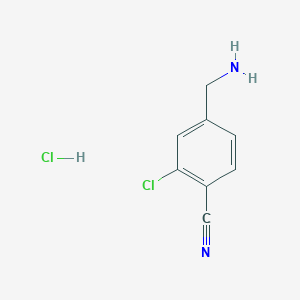

4-Bromoisoindoline-1,3-dione is a brominated heterocyclic compound that is structurally related to isoindoline-1,3-dione derivatives. These compounds are of interest due to their potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom on the isoindoline ring can make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through visible-light-promoted reactions involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . Additionally, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones have been synthesized from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . These methods highlight the potential pathways for synthesizing brominated isoindoline derivatives.

Molecular Structure Analysis

The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been determined, revealing that the phenyl ring is nearly perpendicular to the quinazoline ring system . Similarly, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione shows that the non-hydrogen atoms of the molecule lie in a plane, with weak C–H···O hydrogen bonds stabilizing the structure . These findings provide insight into the molecular geometry and intermolecular interactions that could be expected in 4-Bromoisoindoline-1,3-dione.

Chemical Reactions Analysis

The reactivity of brominated isoindolines can be inferred from the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is proposed, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This suggests that 4-Bromoisoindoline-1,3-dione could undergo similar intramolecular reactions to form complex structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Bromoisoindoline-1,3-dione are not directly reported, related compounds provide some context. For instance, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions, and the structures of intermediates are confirmed by NMR spectroscopy . This indicates that NMR spectroscopy could be a valuable tool for characterizing the physical and chemical properties of 4-Bromoisoindoline-1,3-dione. Additionally, the crystallographic data of similar compounds can provide information on melting points, bond lengths, and angles, which are important physical properties that can be extrapolated for 4-Bromoisoindoline-1,3-dione.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds, including indole alkaloids . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .

Herbicides

Isoindoline-1,3-dione derivatives have potential applications in the field of herbicides .

Colorants and Dyes

These compounds are also used in the production of colorants and dyes .

Polymer Additives

Isoindoline-1,3-dione derivatives are used as additives in polymers .

Organic Synthesis

These compounds have applications in organic synthesis .

Photochromic Materials

Isoindoline-1,3-dione derivatives are used in the production of photochromic materials .

Synthesis of Heterocycles

Isoindoline-1,3-dione derivatives are used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields .

Construction of Complex Heterocyclic Structures

Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of complex heterocyclic structures .

Production of Multifunctionalized Isoindole-1,3-dione Derivatives

An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores .

Development of Therapeutic Agents

The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Sustainable and Environmentally Friendly Synthetic Approaches

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Excited-State Dynamics Study

4-Hydroxyisoindoline-1,3-dione and its derivatives are used in the study of excited-state dynamics .

Synthesis of N-Isoindoline-1,3-dione Heterocycles

These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Construction of Complex Heterocyclic Structures

Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Production of Multifunctionalized Isoindole-1,3-dione Derivatives

An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores .

Development of Therapeutic Agents

The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Sustainable and Environmentally Friendly Synthetic Approaches

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Excited-State Dynamics Study

4-Hydroxyisoindoline-1,3-dione and its derivatives are used in the study of excited-state dynamics .

Anti-Inflammatory and Analgesic Effects

Compounds containing aminoacetylenic and isoindoline-1,3-dione moieties have been shown to have anti-inflammatory and analgesic effects without causing gastric lesions in the stomach of experimental animals .

Safety And Hazards

Direcciones Futuras

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

Propiedades

IUPAC Name |

4-bromoisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoindoline-1,3-dione | |

CAS RN |

70478-63-6 |

Source

|

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.